(Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime
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Overview
Description
(Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of an aminomethyl group and an O-methyl oxime functional group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime typically involves the following steps:
Formation of Pyrrolidin-3-one Core: The pyrrolidin-3-one core can be synthesized through the cyclization of appropriate acyclic precursors.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced through reductive amination of the pyrrolidin-3-one core using formaldehyde and a suitable amine source.
Formation of O-Methyl Oxime: The O-methyl oxime functional group can be introduced by reacting the aminomethyl pyrrolidin-3-one with methoxyamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the oxime group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Conversion of the oxime to an amine.
Substitution: Introduction of various functional groups at the aminomethyl position.
Scientific Research Applications
(Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of (Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the oxime group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: Another pyrrolidinone derivative with similar structural features but lacking the aminomethyl and oxime groups.
Pyrido[2,3-d]pyrimidin-5-one: A fused heterocyclic compound with a pyrrolidinone core, known for its biological activities.
Pyrazolo[3,4-b]pyridin-6-one: A compound with a similar pyrrolidinone scaffold, used in anticancer research.
Uniqueness
(Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime is unique due to the presence of both the aminomethyl and O-methyl oxime functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrrolidinone derivatives.
Properties
Molecular Formula |
C6H13N3O |
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Molecular Weight |
143.19 g/mol |
IUPAC Name |
[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C6H13N3O/c1-10-9-6-4-8-3-5(6)2-7/h5,8H,2-4,7H2,1H3/b9-6+ |
InChI Key |
YZBFISOEIGOFAF-RMKNXTFCSA-N |
Isomeric SMILES |
CO/N=C/1\CNCC1CN |
Canonical SMILES |
CON=C1CNCC1CN |
Origin of Product |
United States |
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